



Application Notes and Protocols for In Situ Hybridization of PTCH1 mRNA

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Compound of Interest		
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This document provides a detailed guide for the localization of Patched-1 (PTCH1) mRNA in tissue samples using in situ hybridization (ISH). PTCH1 is a critical component of the Hedgehog (Hh) signaling pathway, acting as the receptor for the Sonic Hedgehog (SHH) ligand.[1][2] Dysregulation of the Hh pathway is implicated in various developmental disorders and cancers.[1][3] Therefore, visualizing the spatial expression pattern of PTCH1 mRNA is crucial for understanding its role in both normal physiology and disease.

Introduction to In Situ Hybridization

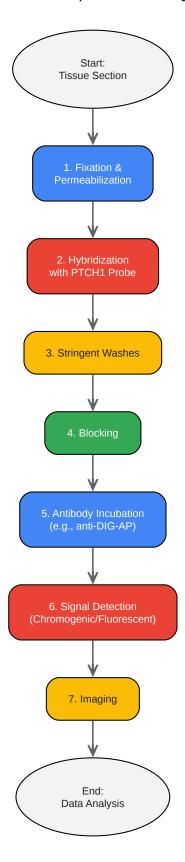
In situ hybridization is a powerful technique that allows for the precise localization of a specific nucleic acid sequence (in this case, PTCH1 mRNA) within the cellular context of a tissue sample.[4][5] The method relies on the hybridization of a labeled nucleic acid probe complementary to the target mRNA sequence.[6] This probe can be detected using either chromogenic or fluorescent methods, providing a visual representation of gene expression at the cellular level.[4]

The Hedgehog Signaling Pathway and PTCH1

The Hedgehog signaling pathway is a key regulator of embryonic development and tissue homeostasis.[1][7] In the "off" state, the PTCH1 receptor inhibits the activity of Smoothened (SMO), a downstream signaling protein.[1][7] Upon binding of the SHH ligand to PTCH1, this



inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and regulate the expression of target genes.[1][7]





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